

## An In-depth Technical Guide to the Physical and Chemical Properties of Echitovenidine

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Echitovenidine** is a naturally occurring alkaloid that has garnered interest within the scientific community for its biological activities, most notably its inhibitory effects on monoamine oxidase. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Echitovenidine**, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows. All quantitative data is presented in structured tables for ease of comparison, and methodologies for key experiments are described to facilitate reproducibility.

## **Physicochemical Properties**

**Echitovenidine** is an indole alkaloid isolated from the fruits of Alstonia venenata.[1] Its chemical structure and key physical properties are summarized below.



Property	Value	Reference
Molecular Formula	C26H32N2O4	[2]
Molecular Weight	436.55 g/mol	[2]
Appearance	Solid powder	
Melting Point	162-163 °C	[1]
Boiling Point	Data not available	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
UV \u00e4max	298 nm, 328 nm	[1]
CAS Number	7222-35-7	[2]

## **Spectral Data**

Detailed spectral data is crucial for the unambiguous identification and characterization of **Echitovenidine**. While specific, high-resolution spectra are not widely available in the public domain, the following sections outline the expected spectral characteristics based on its known structure.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR: The proton NMR spectrum of **Echitovenidine** is expected to be complex, showing a range of chemical shifts corresponding to aromatic, olefinic, aliphatic, and methoxy protons. Key expected signals would include those for the indole ring system, the ethylidene group, and the various aliphatic protons of the complex ring structure.

<sup>13</sup>C NMR: The carbon NMR spectrum would complement the <sup>1</sup>H NMR data, providing signals for each unique carbon atom in the molecule. Expected signals would include those for the



carbonyl carbons of the ester and amide groups, the sp<sup>2</sup> hybridized carbons of the aromatic and olefinic systems, and the sp<sup>3</sup> hybridized carbons of the aliphatic portions of the molecule.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Echitovenidine** is expected to show characteristic absorption bands for the following functional groups:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
N-H stretch (indole)	~3400
C-H stretch (aromatic/olefinic)	>3000
C-H stretch (aliphatic)	<3000
C=O stretch (ester)	~1730
C=C stretch (aromatic/olefinic)	~1600-1450
C-O stretch (ester/ether)	~1250-1050

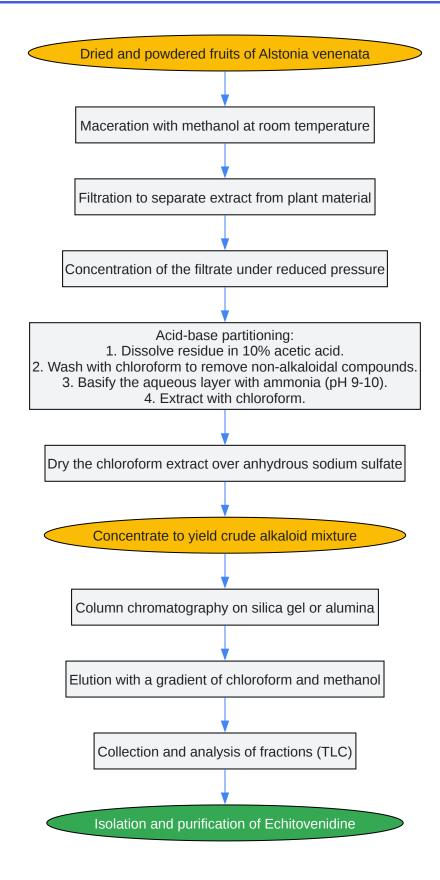
## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **Echitovenidine** (Molecular Weight: 436.55), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 436. The fragmentation pattern would be complex due to the intricate ring structure and would likely involve characteristic losses of the ester and other side chains.

# Experimental Protocols Isolation of Echitovenidine from Alstonia venenata Fruits

The following is a general procedure for the extraction and isolation of alkaloids from Alstonia species, which can be adapted for the specific isolation of **Echitovenidine** from the fruits of Alstonia venenata.





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Caption: General workflow for the isolation of **Echitovenidine**.



## Monoamine Oxidase (MAO) Inhibition Assay

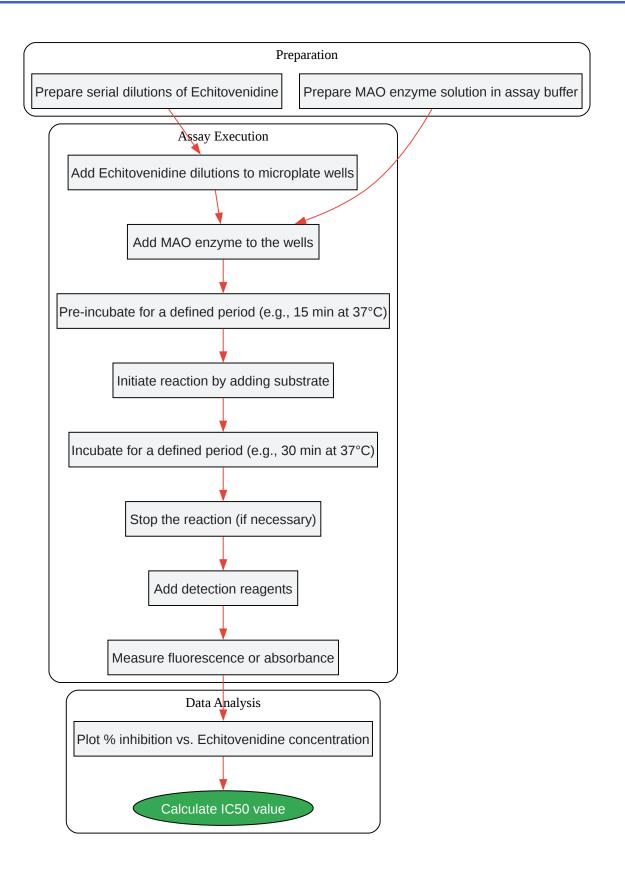
The inhibitory effect of **Echitovenidine** on monoamine oxidase can be determined using a fluorometric or spectrophotometric assay. The following protocol is a representative example.

#### Materials:

- Recombinant human MAO-A or MAO-B
- Substrate (e.g., kynuramine for a fluorometric assay, or p-tyramine for a coupled-enzyme assay)
- Echitovenidine (dissolved in a suitable solvent, e.g., DMSO)
- Positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- Detection reagents (e.g., horseradish peroxidase and a fluorogenic probe for H<sub>2</sub>O<sub>2</sub> detection)
- 96-well microplate (black for fluorescence)
- Microplate reader

Procedure:





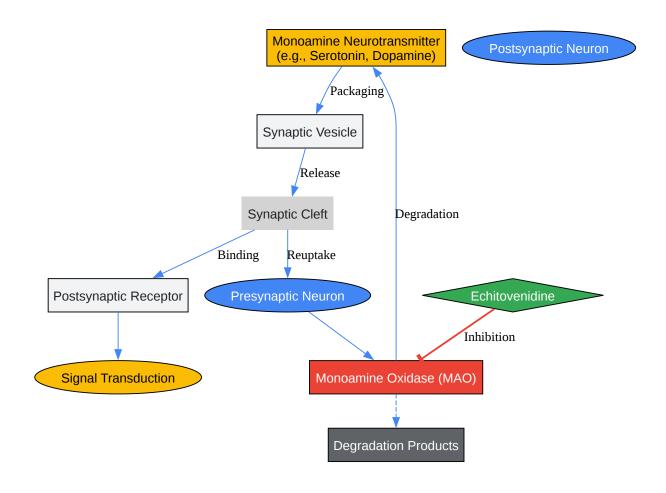
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Caption: Workflow for a monoamine oxidase inhibition assay.



## **Biological Activity and Signaling Pathway**

**Echitovenidine** has been identified as a monoamine oxidase (MAO) inhibitor. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron. By inhibiting MAO, **Echitovenidine** increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.



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Caption: Inhibition of monoamine oxidase by **Echitovenidine**.

## Conclusion

**Echitovenidine** presents a compelling profile as a natural product with defined biological activity. This guide has summarized its core physical and chemical properties and provided foundational experimental protocols. Further research is warranted to fully elucidate its spectral characteristics, refine isolation procedures, and explore its broader pharmacological potential and the nuances of its interaction with monoamine oxidases and other potential biological targets.

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## References

- 1. scribd.com [scribd.com]
- 2. Echitovenidine | CAS 7222-35-7 | ScreenLib [screenlib.com]
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